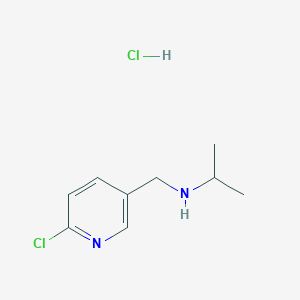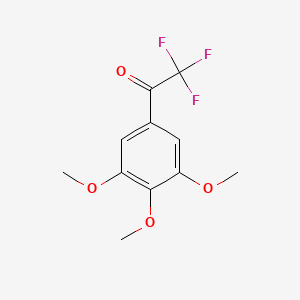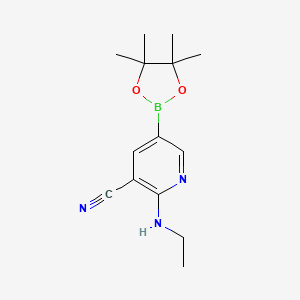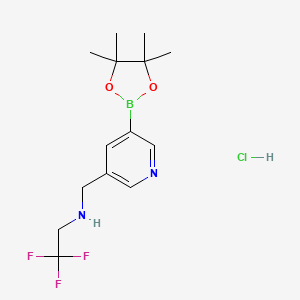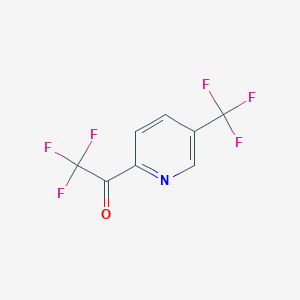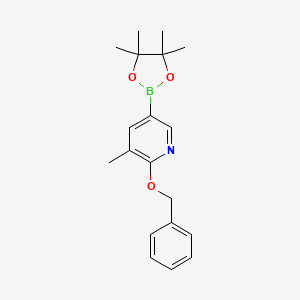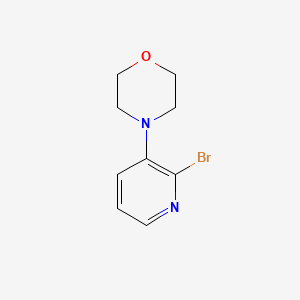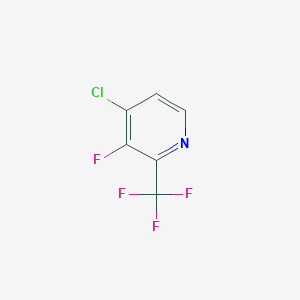
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Molecular Structure Analysis
The molecular formula of this compound is C6H2ClF4N . The InChI Key is FZINIBTZNSPWQR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in a reaction with phenol using K2CO3 as a base to induce fluoride displacement and obtain ether . The hydrolysis of chloropyridine into pyridinone is then performed via a treatment with KOH .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the biological activities of fluorine-containing compounds .Applications De Recherche Scientifique
Synthesis and Application in Pesticides One significant application of pyridine derivatives, like 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, is in the synthesis of pesticides. Research by Lu Xin-xin (2006) has highlighted the importance of such compounds in creating effective pesticide formulations. The review details various synthesis processes, underscoring the value of these derivatives in agrochemical research.
Innovative Synthesis Methods A study by Zixian Chen et al. (2010) presents a new strategy for synthesizing poly-substituted pyridines, which includes this compound derivatives. This method emphasizes the C-F bond breaking of the fluoroalkyl group, illustrating an efficient and metal-free approach to pyridine synthesis.
Key Intermediate for Herbicide Synthesis Research on the synthesis of key intermediates for herbicides, like trifloxysulfuron, has shown the utility of this compound derivatives. Zuo Hang-dong (2010) elaborates on a method that involves nicotinamide transformation, highlighting the compound's role in the development of efficient agricultural chemicals.
Deprotonative Functionalization for Compound Diversification The work by Masanori Shigeno et al. (2019) demonstrates the deprotonative functionalization of pyridine derivatives, including those with fluoro, chloro, and trifluoromethyl groups. This research provides insights into creating diverse chemical structures under mild conditions, expanding the utility of pyridine derivatives in synthetic chemistry.
Structural Analysis and Applications in Fungicides An analysis of the fungicide fluazinam, which involves this compound structures, by Youngeun Jeon et al. (2013), showcases its crystal structure and interactions. This study emphasizes the role of such compounds in designing fungicides with effective action mechanisms.
Challenges and Strategies in Synthesis Liu Guang-shen (2014) discusses the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, related closely to this compound, providing insights into the challenges and strategies for effective synthesis. This work underscores the importance of understanding reaction mechanisms for efficient chemical synthesis.
Mécanisme D'action
Target of Action
It is known that this compound acts as a reactant in the preparation of aminopyridines through amination reactions .
Mode of Action
The interaction of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine with its targets involves its use as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is known that this compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
It is known that this compound is used in the preparation of aminopyridines through amination reactions , which suggests it may play a role in the synthesis of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place and kept tightly closed . It is also incompatible with oxidizing agents , indicating that it may be unstable in oxidative environments.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can disrupt cellular homeostasis by altering the activity of ion channels and transporters, impacting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450 enzymes . This binding can lead to conformational changes in the enzyme structure, reducing its catalytic efficiency. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that prolonged exposure to these conditions can lead to the formation of degradation products, which may have different biological activities compared to the parent compound. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting persistent changes in gene expression and cellular metabolism even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain concentration. These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the trifluoromethyl group can influence the compound’s metabolic stability and bioavailability, making it a valuable tool in studying metabolic pathways and enzyme kinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . The compound can readily cross cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within cells. The compound’s distribution can impact its biological activity, as it may preferentially target certain tissues or cell types.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The compound’s activity and function can be modulated by its subcellular localization, highlighting the importance of understanding its distribution within cells.
Propriétés
IUPAC Name |
4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIHYHTVJEVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





